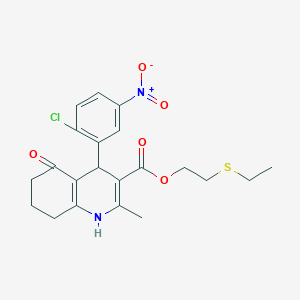![molecular formula C25H26N2O6S B4983141 methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MBMS, and it belongs to the class of compounds known as sulfonamides. In
Wirkmechanismus
The mechanism of action of MBMS is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. MBMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. It has also been shown to inhibit the activity of dipeptidyl peptidase IV, an enzyme involved in the regulation of glucose metabolism. Furthermore, MBMS has been found to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MBMS has been found to have various biochemical and physiological effects in experimental settings. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, MBMS has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the activity of carbonic anhydrase and dipeptidyl peptidase IV, leading to altered cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
MBMS has several advantages for use in laboratory experiments. It is stable and can be easily synthesized in large quantities. Additionally, it has shown promising results in various scientific research fields, making it a potential candidate for further studies. However, MBMS has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving MBMS.
Zukünftige Richtungen
There are several future directions for the study of MBMS. One potential direction is the exploration of its therapeutic potential in the treatment of cancer. Further studies could investigate the mechanisms of action of MBMS in cancer cells and its potential use in combination with other anticancer drugs. Additionally, the potential use of MBMS as an anti-inflammatory and antimicrobial agent could be further explored. Furthermore, the development of new synthesis methods for MBMS could improve its availability for use in scientific research.
Conclusion:
In conclusion, MBMS is a chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method has been well-established, and it has shown promising results in the treatment of cancer, inflammation, and microbial infections. The mechanism of action of MBMS is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. MBMS has several advantages for use in laboratory experiments, but it also has some limitations that must be taken into consideration. Further studies are needed to explore the potential therapeutic applications of MBMS and its mechanisms of action.
Synthesemethoden
The synthesis of MBMS involves the reaction between 4-aminobenzoic acid and N-benzyl-N-(2-methoxy-5-methylphenylsulfonyl)glycine. The reaction is catalyzed by the use of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The resulting compound is then methylated using dimethyl sulfate to produce MBMS. The synthesis method of MBMS has been well-established, and it has been synthesized in both laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
MBMS has been studied for its potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. MBMS has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, MBMS has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-18-9-14-22(32-2)23(15-18)34(30,31)27(16-19-7-5-4-6-8-19)17-24(28)26-21-12-10-20(11-13-21)25(29)33-3/h4-15H,16-17H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDZPPTWSZUZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)


![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)